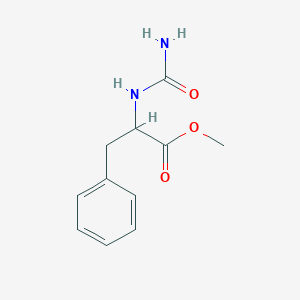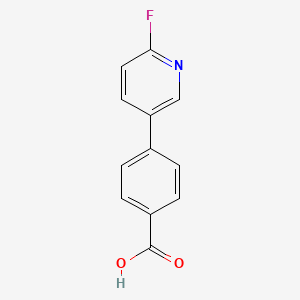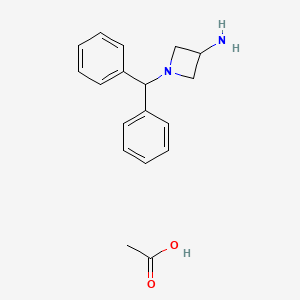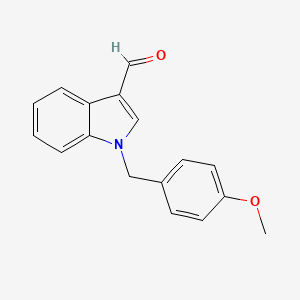
1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine
Overview
Description
“3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea” is a chemical compound with the CAS number 1094363-64-0 . It has a molecular weight of 244.65 and a molecular formula of C10H10ClFN2O2 .
Molecular Structure Analysis
The molecular structure of “3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea” consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea” are not fully detailed in the search results .Scientific Research Applications
Pharmacophoric Contributions in Antipsychotic Agents
Arylcycloalkylamines, including phenyl piperidines and piperazines, play a crucial role as pharmacophoric groups in several antipsychotic agents. Studies have shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors. Research has investigated the contributions of specific pharmacophoric groups, indicating the importance of the composite structure in determining selectivity and potency at these receptors (Sikazwe et al., 2009).
Piperazine Derivatives for Therapeutic Use
Piperazine, a significant moiety in drug design, is found in a wide array of drugs with therapeutic applications across various domains, such as antipsychotic, anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine nucleus have led to notable differences in medicinal potential, demonstrating the scaffold's versatility in drug discovery. This adaptability underscores the critical role of piperazine in developing new pharmacotherapies (Rathi et al., 2016).
Metabolic Pathway Interactions of Arylpiperazine Derivatives
The metabolism of arylpiperazine derivatives, including their N-dealkylation, plays a significant role in their clinical application, particularly for treating depression, psychosis, or anxiety. The metabolites formed from these processes, particularly 1-aryl-piperazines, have been noted for their variety of effects on serotonin and other neurotransmitter receptors. Understanding the disposition and metabolism of these derivatives is crucial for optimizing their therapeutic efficacy and safety (Caccia, 2007).
Anti-Mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have shown promise in anti-mycobacterial research, particularly against Mycobacterium tuberculosis. The review of compounds utilizing piperazine as a core component reveals its vital role in designing anti-TB molecules. This insight into structure-activity relationships (SAR) aids in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Role in Antidepressant Development
The presence of piperazine substructures in many marketed antidepressants highlights its importance in treating depression. Research into piperazine-based compounds has provided insights into designing novel antidepressants, emphasizing the substructure's role beyond its favorable CNS pharmacokinetic profile. This analysis of current developments and SAR studies underscores piperazine's contribution to antidepressant efficacy and potency (Kumar et al., 2021).
Properties
IUPAC Name |
2-chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c1-10(14)13(18)17-8-6-16(7-9-17)12-5-3-2-4-11(12)15/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCHAPFJXSOTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195449 | |
| Record name | 2-Chloro-1-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928707-62-4 | |
| Record name | 2-Chloro-1-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928707-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3168325.png)

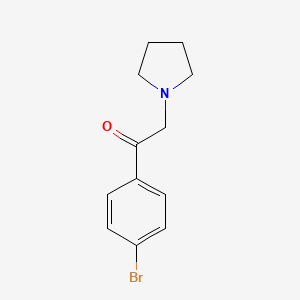
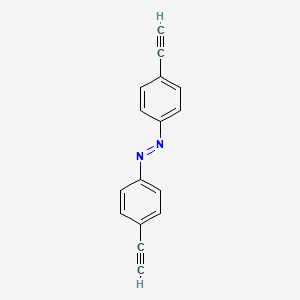
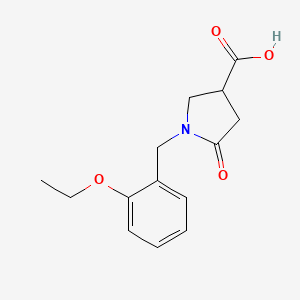
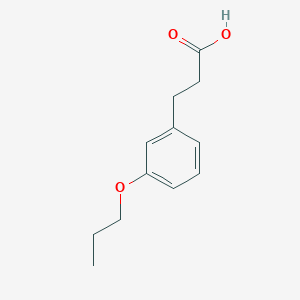
![3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3168376.png)

